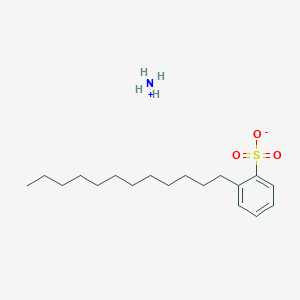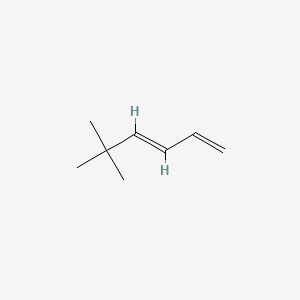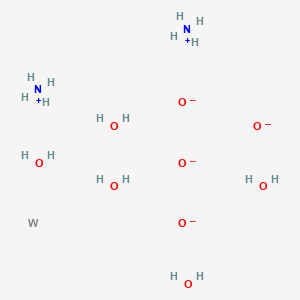
LEAD FERROCYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ferrocyanide has been studied extensively . It has been shown that cyanide can potentially be stored and stockpiled as ferrocyanide, which is more stable . The formation rates and yields of ferrocyanide have been investigated as a function of various environmental parameters, such as pH, temperature, and concentration .
Molecular Structure Analysis
The molecular structure of Ferrocyanide has been analyzed in several studies . It is a diamagnetic species, featuring a low-spin iron (II) center in an octahedral ligand environment . The structure of Ferrocyanide is also influenced by the presence of Fe (CN) 6^4− defect vacancies .
Chemical Reactions Analysis
Ferrocyanide undergoes various chemical reactions . For instance, treatment of ferrocyanide with ferric-containing salts gives the intensely colored pigment Prussian blue . Ferrocyanide is reversibly oxidized by one electron, giving ferricyanide .
Physical And Chemical Properties Analysis
Ferrocyanide is a colorless to yellowish crystalline powder with a slightly bitter taste . It is soluble in water and slightly soluble in alcohol . The solubility of Ferrocyanide has been found to be up to 2.3 M .
Applications De Recherche Scientifique
Energy-Dense Flow Batteries
Lead Ferrocyanide is used in energy-dense flow batteries . Ferrocyanides are among the most employed positive electrolyte materials in aqueous flow battery research . The high solubility of active materials is a prerequisite for energy-dense flow batteries . For example, Li4Fe(CN)6 has a maximum solubility of 2.3M and shows stable cycling of a 2M symmetric cell, corresponding to electrolyte capacities of 54 Ah L1, over 200 days .
Organic Redox Flow Battery (ORFB)
The ferrocyanide-based ORFB, based on electrochemistry, has become a potential energy storage technology due to its low price, eco-friendliness, safety, and convenience . However, its low efficiency and poor mass transfer performance hinder the application of the ORFB . The influence of the electrode shape on the mass transfer and battery performance are studied based on a numerical model .
Corrosion Inhibition
Lead Ferrocyanide is used as a corrosion inhibitor . It is indicated that 5 to 50 percent of the complex cyanide on the weight of phosphate, or 0.05 to 0.5 grain per gallon of water is sufficient to achieve excellent corrosion inhibition .
Miniaturized Transducers
Lead Ferrocyanide is used in the miniaturization of transducers . This is particularly crucial in applying miniaturized transducers, distinguished by smaller geometrical areas and less expanded electrochemical working areas .
Mécanisme D'action
Target of Action
Lead Ferrocyanide, also known as Prussian Blue, primarily targets heavy metal ions in the body. It binds to radioactive isotopes of cesium and non-radioactive thallium in the gastrointestinal tract . This binding action reduces the reabsorption of these harmful substances into the body, thus aiding in their elimination .
Mode of Action
Lead Ferrocyanide interacts with its targets through a process known as chelation. In this process, Lead Ferrocyanide forms a complex with the heavy metal ions, effectively trapping them. This interaction is facilitated by the ferric ions (Fe³⁺) released from hemosiderin by acid, which readily bind to ferrocyanide ions (Fe(CN)₆⁴⁻) from the potassium ferrocyanide, forming the insoluble, vibrantly blue ferric ferrocyanide (Fe₄[Fe(CN)₆]₃), more commonly known as Prussian Blue .
Biochemical Pathways
The primary biochemical pathway affected by Lead Ferrocyanide involves the metabolism of heavy metals. By binding to heavy metal ions, Lead Ferrocyanide prevents these ions from participating in other biochemical reactions that could lead to toxic effects. For example, it has been suggested that the interaction between iron cyanide and lead ions influences pyritic gold ore flotation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lead Ferrocyanide are crucial to its function. This property enhances its bioavailability in the gastrointestinal tract, allowing it to effectively trap heavy metal ions and prevent their absorption into the body .
Result of Action
The primary result of Lead Ferrocyanide’s action is the reduction of heavy metal toxicity. By binding to heavy metal ions and preventing their absorption, Lead Ferrocyanide helps to reduce the concentration of these ions in the body. This can help to mitigate the harmful effects of heavy metal poisoning .
Action Environment
The action of Lead Ferrocyanide is influenced by various environmental factors. For instance, the formation rates and yields of ferrocyanide are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . Additionally, the presence of other ions in the environment can affect the binding affinity of Lead Ferrocyanide for heavy metal ions .
Safety and Hazards
Orientations Futures
The future directions of Ferrocyanide research are focused on its potential applications in energy storage . For instance, Ferrocyanides and ferricyanides are among the most employed positive electrolyte materials in aqueous flow battery research . Researchers are investigating the cation-dependent solubility and stability of these materials for use in energy-dense flow batteries .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of lead ferrocyanide can be achieved through a precipitation reaction between lead nitrate and potassium ferrocyanide.", "Starting Materials": [ "Lead nitrate", "Potassium ferrocyanide", "Distilled water" ], "Reaction": [ "Dissolve 10 g of lead nitrate in 100 mL of distilled water in a beaker.", "Dissolve 10 g of potassium ferrocyanide in 100 mL of distilled water in a separate beaker.", "Slowly add the potassium ferrocyanide solution to the lead nitrate solution while stirring continuously.", "A yellow precipitate of lead ferrocyanide will form.", "Filter the precipitate using a Buchner funnel and wash it with distilled water.", "Dry the lead ferrocyanide in an oven at 60°C for several hours until it is completely dry.", "The final product is a yellow crystalline powder of lead ferrocyanide." ] } | |
Numéro CAS |
14402-61-0 |
Formule moléculaire |
C6FeN6Pb2 |
Poids moléculaire |
626.35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








